![molecular formula C19H20F3N3O2 B2729965 3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one CAS No. 2380095-55-4](/img/structure/B2729965.png)
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that can be obtained through various synthesis methods.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one is not yet fully understood. However, studies have shown that this compound acts as a potent inhibitor of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity. Additionally, this compound has been shown to possess significant activity against various ion channels such as the N-type calcium channel, which is involved in the regulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to possess significant activity against various ion channels such as the N-type calcium channel, which is involved in the regulation of pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one possesses several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity, which makes it an ideal candidate for the development of new drugs. However, one of the main limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one has significant potential for future research and development. One of the main future directions is the development of new drugs based on this compound's potent analgesic and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as neuroscience and biochemistry. Finally, the development of new synthesis methods for this compound can lead to the production of more potent and selective compounds.
Synthesemethoden
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one can be synthesized through a multistep process involving the reaction of various chemical compounds. The most common synthesis method involves the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with 1-(4-aminophenyl)piperidin-4-ol, followed by the reaction of the resulting compound with 3-chloropropan-1-one. The final product obtained is this compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. This compound has been shown to possess significant analgesic properties and has been studied as a potential candidate for the development of new painkillers. Additionally, this compound has been shown to possess significant activity against various cancer cell lines and has been studied as a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)16-8-11-23-18(24-16)27-15-9-12-25(13-10-15)17(26)7-6-14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUIVZFKOXBUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.